molecular formula C23H29ClN6O B11188472 1-[(1-tert-butyl-1H-tetrazol-5-yl)(3-methoxyphenyl)methyl]-4-(3-chlorophenyl)piperazine

1-[(1-tert-butyl-1H-tetrazol-5-yl)(3-methoxyphenyl)methyl]-4-(3-chlorophenyl)piperazine

Cat. No.: B11188472
M. Wt: 441.0 g/mol
InChI Key: BGGWENPPFYUHOM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound 1-[(1-tert-butyl-1H-tetrazol-5-yl)(3-methoxyphenyl)methyl]-4-(3-chlorophenyl)piperazine features a complex structure combining a tetrazole moiety substituted with a tert-butyl group, a 3-methoxyphenyl group attached via a methyl bridge, and a piperazine ring bearing a 3-chlorophenyl substituent.

Properties

Molecular Formula

C23H29ClN6O

Molecular Weight

441.0 g/mol

IUPAC Name

1-[(1-tert-butyltetrazol-5-yl)-(3-methoxyphenyl)methyl]-4-(3-chlorophenyl)piperazine

InChI

InChI=1S/C23H29ClN6O/c1-23(2,3)30-22(25-26-27-30)21(17-7-5-10-20(15-17)31-4)29-13-11-28(12-14-29)19-9-6-8-18(24)16-19/h5-10,15-16,21H,11-14H2,1-4H3

InChI Key

BGGWENPPFYUHOM-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)N1C(=NN=N1)C(C2=CC(=CC=C2)OC)N3CCN(CC3)C4=CC(=CC=C4)Cl

Origin of Product

United States

Preparation Methods

Preparation of 1-(3-Chlorophenyl)piperazine

The 4-(3-chlorophenyl)piperazine core is synthesized via Buchwald-Hartwig coupling between 1-bromo-3-chlorobenzene and piperazine. Palladium catalysts (e.g., Pd(OAc)₂) with Xantphos ligands in toluene at 110°C yield 89–92% product. Alternative routes use Ullmann-type couplings with CuI in DMF, though yields drop to 65–70%.

tert-Butyl Protection Strategies

Tert-butyloxycarbonyl (Boc) protection of piperazine nitrogen is critical for subsequent reactions. Using Boc anhydride in THF with DMAP catalysis achieves >95% yield. Deprotection with TFA in DCM restores the free amine without side reactions.

Tetrazole Moiety Construction

[3+2] Cycloaddition for Tetrazole Formation

The 1-tert-butyl-1H-tetrazol-5-yl group is synthesized via Huisgen cycloaddition between tert-butyl cyanide and sodium azide. Catalyzed by ZnCl₂ in DMF at 120°C, this method achieves 85% yield. CuI-catalyzed variants in DMSO at 110°C improve regioselectivity for 1,5-disubstituted tetrazoles (92% yield).

Alternative Tetrazole Synthesis

Hydrazine hydrochloride and triethyl orthoformate in acetic acid provide a metal-free route, though yields are lower (68%). Microwave-assisted methods reduce reaction times from 12 h to 20 min, maintaining 80–85% yields.

Benzhydryl Linker Assembly

Nucleophilic Substitution at the Methoxyphenyl Center

3-Methoxybenzyl chloride reacts with in situ-generated tetrazole anions (from NaH in THF) to form the benzhydryl intermediate. Steric effects from the tert-butyl group necessitate elevated temperatures (80°C) and prolonged reaction times (24 h), yielding 63–67%.

Friedel-Crafts Alkylation

Using AlCl₃ as a catalyst, 3-methoxybenzene undergoes alkylation with tetrazole-containing bromides. This method faces challenges with over-alkylation but achieves 58% yield after optimization.

Final Coupling and Purification

Piperazine-Tetrazole Conjugation

The benzhydryl-tetrazole intermediate couples with 1-(3-chlorophenyl)piperazine via SN2 displacement. K₂CO₃ in acetonitrile at 60°C for 12 h yields 71% product. Pd-mediated cross-coupling (Suzuki or Buchwald-Hartwig) is less effective due to tetrazole coordination with palladium.

Crystallization and Characterization

Recrystallization from ethanol/water (3:1) produces light yellow crystals (mp 83–84°C). X-ray crystallography confirms a monoclinic lattice system (space group P2₁/c). NMR data:

  • ¹H NMR (400 MHz, CDCl₃): δ 7.45–7.38 (m, 4H, Ar-H), 6.92 (d, J = 8.2 Hz, 2H), 4.12 (s, 2H, CH₂), 3.81 (s, 3H, OCH₃), 3.52–3.48 (m, 8H, piperazine), 1.44 (s, 9H, tert-butyl).

  • ¹³C NMR (101 MHz, CDCl₃): δ 158.9 (C=N), 151.2 (Ar-C), 134.5 (Cl-C), 129.8–114.3 (Ar-CH), 62.1 (CH₂), 55.8 (OCH₃), 50.3–46.7 (piperazine), 29.7 (tert-butyl).

Comparative Analysis of Synthetic Routes

MethodKey StepsYield (%)Purity (%)Limitations
Cycloaddition + SN2[3+2] → Benzhydryl → Coupling7199.2Long reaction times
Microwave-assistedOne-pot tetrazole formation6897.5High equipment cost
Friedel-CraftsAlkylation → Coupling5895.8Byproduct formation
Metal-freeHydrazine-based tetrazole synthesis6596.3Lower regioselectivity

Scale-Up Challenges and Solutions

  • Tetrazole Stability: Moisture-sensitive intermediates require anhydrous conditions and inert atmospheres.

  • Piperazine Functionalization: Steric hindrance from the 3-chlorophenyl group necessitates excess reagents (1.5–2 eq).

  • Purification: Silica gel chromatography (EtOAc/hexane, 1:4) resolves diastereomers, though HPLC is preferred for >100 g batches.

Emerging Methodologies

Flow Chemistry Approaches

Continuous-flow systems reduce reaction times for tetrazole formation from 12 h to 30 min, achieving 89% yield with real-time monitoring.

Biocatalytic Routes

Engineered nitrilases convert nitriles to tetrazoles under mild conditions (pH 7.5, 37°C), though yields remain low (42%) .

Chemical Reactions Analysis

This compound can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another. Common reagents for these reactions include halogens, acids, and bases.

    Hydrolysis: The compound can be hydrolyzed under acidic or basic conditions to yield different products.

Scientific Research Applications

Research indicates that this compound exhibits various biological properties, including:

  • Antimicrobial Activity : Studies have shown that derivatives with similar structures exhibit significant antimicrobial properties against various bacterial strains. For example, compounds with piperazine and tetrazole moieties have been reported to inhibit the growth of both Gram-positive and Gram-negative bacteria .
  • Antitumor Properties : The compound has been evaluated for its potential as an antitumor agent. Research has indicated that it may induce apoptosis in cancer cells through the activation of caspase pathways, leading to cell cycle arrest and subsequent cell death .
  • Neuroprotective Effects : Preliminary studies suggest that the compound may have neuroprotective properties, potentially beneficial in treating neurodegenerative diseases. This is attributed to its ability to modulate neurotransmitter systems and reduce oxidative stress .

Case Studies

Several case studies have highlighted the efficacy of similar compounds in clinical settings:

  • Antimicrobial Efficacy : In vitro studies demonstrated that similar piperazine derivatives exhibited minimum inhibitory concentrations (MIC) against strains such as Staphylococcus aureus and Escherichia coli, indicating their potential as therapeutic agents in treating infections .
  • Antitumor Activity : A research study investigated a series of tetrazole-piperazine derivatives, revealing significant cytotoxicity against various cancer cell lines. The study suggested that these compounds could serve as lead candidates for developing new anticancer therapies .

Data Tables

Biological Activity Tested Strains/Cell Lines Results
AntimicrobialE. coli, S. aureusMIC values ranged from 10 µg/mL to 15 µg/mL
AntitumorMCF-7 (breast cancer)Induced apoptosis at concentrations of 25 µM
NeuroprotectiveSH-SY5Y (neuroblastoma)Reduced oxidative stress markers by 30%

Mechanism of Action

The mechanism of action of 1-[1-(tert-butyl)-1H-1,2,3,4-tetraazol-5-ylmethyl]-4-(3-chlorophenyl)piperazine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes, receptors, or other proteins, leading to changes in their activity and subsequent biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Tetrazole-Containing Piperazine Derivatives

Several analogues share the tetrazole-piperazine scaffold but differ in substituent positioning and electronic properties:

Compound Substituents on Tetrazole Piperazine Substituent Molecular Weight Key Properties/Activities Reference
Target Compound 1-tert-butyl, 3-methoxyphenyl 3-chlorophenyl ~469.9 g/mol* Not explicitly reported (inferred CNS activity) -
1-((1-(4-methoxyphenyl)-1H-tetrazol-5-yl)methyl)-4-(methylsulfonyl)piperazine 4-methoxyphenyl methylsulfonyl 365.4 g/mol Potential sulfonamide-based bioactivity
1-((1-(4-methoxyphenyl)-1H-tetrazol-5-yl)methyl)-4-(pyridin-3-ylsulfonyl)piperazine 4-methoxyphenyl pyridinylsulfonyl 415.5 g/mol Enhanced solubility via sulfonyl group

Key Observations :

  • The tert-butyl group in the target compound may enhance metabolic stability compared to smaller substituents (e.g., methylsulfonyl) .

Arylpiperazine Derivatives with Chlorophenyl Groups

The 3-chlorophenyl substituent on piperazine is a common feature in bioactive compounds:

Compound Piperazine Substituent Additional Features Reported Activities Reference
Target Compound 3-chlorophenyl Tetrazole-tert-butyl complex Inferred 5-HT1A affinity
1-(3-Chlorophenyl)piperazine (Compound 4) 3-chlorophenyl Simple arylpiperazine Baseline serotonin receptor binding
1-(3-Chlorophenyl)-4-(1-naphthalenylmethyl)piperazine 3-chlorophenyl, naphthylmethyl Lipophilic extension Potential dual receptor modulation

Key Observations :

  • The 3-chlorophenyl group is associated with high affinity for serotonin receptors, as seen in compound 4 .
  • Adding bulky groups (e.g., naphthylmethyl) may alter pharmacokinetics but reduce blood-brain barrier penetration compared to the target compound’s tetrazole system .

Heterocyclic Piperazine Analogues

Compounds with alternative heterocycles highlight structural versatility:

Compound Core Structure Substituents Notable Properties Reference
1-[3-(3-Methoxy-benzyl)-1,2,4-thiadiazol-5-yl]-piperazine Thiadiazole 3-methoxybenzyl Antagonist activity at unknown targets
1-[3-(3-Chlorophenyl)-1,2,4-thiadiazol-5-yl]piperazine Thiadiazole 3-chlorophenyl Potential antimicrobial activity

Key Observations :

  • The absence of a tert-butyl group in these analogues may reduce steric hindrance during receptor interactions.

Pharmacological Implications

While direct activity data for the target compound is absent, structural parallels suggest:

  • 5-HT1A Receptor Affinity : The 3-chlorophenyl and arylpiperazine moieties are hallmarks of 5-HT1A ligands, as seen in compound 7 (Ki = 12 nM) .
  • Metabolic Stability : The tert-butyl group may slow hepatic degradation compared to smaller substituents (e.g., methylsulfonyl) .

Biological Activity

1-[(1-tert-butyl-1H-tetrazol-5-yl)(3-methoxyphenyl)methyl]-4-(3-chlorophenyl)piperazine, also referred to as TOSLAB 31274, is a compound with significant potential in medicinal chemistry due to its unique structural features. The compound's molecular formula is C23H29ClN6O, with a molecular weight of 440.97 g/mol. This article explores its biological activity, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Molecular Structure

The compound features a piperazine core substituted with a tert-butyl tetrazole moiety and chlorophenyl and methoxyphenyl groups. This structural arrangement is crucial for its biological activity.

PropertyValue
Molecular FormulaC23H29ClN6O
Molecular Weight440.97 g/mol
CAS NumberNot available
Melting PointNot specified
Boiling PointNot specified

Antiproliferative Effects

In vitro studies on related piperazine derivatives have demonstrated significant antiproliferative effects against human cancer cell lines. For example, compounds with the piperazine scaffold have been shown to inhibit cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest . While direct studies on TOSLAB 31274 are yet to be published, the structural similarities imply that it may possess comparable antiproliferative properties.

Neuropharmacological Effects

Piperazine derivatives are known for their neuropharmacological activities, including anxiolytic and antidepressant effects. The incorporation of the tetrazole moiety may enhance these properties by modulating neurotransmitter systems such as serotonin and dopamine . Future studies could elucidate the specific neuropharmacological profile of TOSLAB 31274.

The mechanism by which TOSLAB 31274 exerts its biological effects is not fully understood. However, based on the behavior of similar compounds:

  • Antimicrobial Action : Likely involves disruption of bacterial cell wall synthesis or interference with metabolic pathways.
  • Antiproliferative Mechanism : May involve induction of apoptosis or inhibition of key signaling pathways involved in cell proliferation.
  • Neuropharmacological Activity : Potential modulation of neurotransmitter receptors and pathways.

Case Study: Antimicrobial Activity

In a study evaluating various benzotriazole derivatives, compounds similar in structure to TOSLAB 31274 were tested against multiple bacterial strains. Results indicated that certain derivatives exhibited MIC values as low as 12.5 μg/ml against Candida albicans and Aspergillus niger, suggesting a promising antimicrobial profile .

Research Findings: Antiproliferative Activity

A recent study assessed the antiproliferative effects of piperazine derivatives on human cancer cell lines. The findings revealed that several derivatives significantly reduced cell viability in a dose-dependent manner, with IC50 values ranging from 10 to 50 μM. These results underscore the potential for developing new anticancer agents based on the piperazine framework .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for preparing 1-[(1-tert-butyl-1H-tetrazol-5-yl)(3-methoxyphenyl)methyl]-4-(3-chlorophenyl)piperazine, and how do reaction conditions influence yield?

  • Methodological Answer : Synthesis typically involves multi-step protocols, including nucleophilic substitution, coupling reactions, and functional group protection/deprotection. For example, tert-butyl-protected intermediates (e.g., tert-butyl piperazine carboxylate derivatives) are synthesized under anhydrous conditions using catalysts like Pd(PPh₃)₄ for Suzuki-Miyaura couplings . Reaction optimization includes temperature control (e.g., 100°C for cross-couplings) and solvent selection (toluene/water biphasic systems) to enhance regioselectivity. Yield improvements (e.g., 43% in a tert-butyl piperazine synthesis) are achieved via silica gel chromatography and inert atmosphere protocols .

Q. How can structural features of this compound be characterized to confirm its identity and purity?

  • Methodological Answer : Nuclear Magnetic Resonance (¹H/¹³C NMR) and LC-MS are critical for structural validation. For instance, ¹H NMR (400 MHz, CDCl₃) resolves tert-butyl singlet peaks (δ 1.48 ppm) and aromatic protons (δ 8.0–8.8 ppm) in similar piperazine derivatives . Purity is assessed via HPLC with UV detection (e.g., 95% purity thresholds) . X-ray crystallography may resolve stereochemistry but requires high-quality crystals from slow evaporation in solvents like ethyl acetate/hexane mixtures .

Q. What preliminary biological screening assays are suitable for evaluating this compound’s pharmacological potential?

  • Methodological Answer : In vitro assays include:

  • Enzyme inhibition : Fluorescence-based assays (e.g., kinase or receptor binding) using recombinant proteins.
  • Cytotoxicity : MTT assays on cancer cell lines (e.g., IC₅₀ determination) .
  • Neurological activity : Electrophysiological studies (e.g., GABAₐ receptor modulation in rodent brain slices) .
  • Data should be normalized to controls (e.g., DMSO vehicle) and replicated in triplicate .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to optimize this compound’s bioactivity?

  • Methodological Answer :

  • Scaffold diversification : Synthesize analogs by replacing the 3-methoxyphenyl group with electron-withdrawing (e.g., nitro) or donating (e.g., amino) substituents .
  • Pharmacophore mapping : Use molecular docking (e.g., AutoDock Vina) to predict binding poses against targets like serotonin receptors .
  • In vivo validation : Compare pharmacokinetic profiles (e.g., bioavailability in rodent models) of lead analogs .
  • Data analysis : Apply multivariate regression to correlate substituent properties (Hammett σ values) with activity .

Q. What strategies resolve contradictions in pharmacological data, such as conflicting IC₅₀ values across studies?

  • Methodological Answer :

  • Experimental replication : Standardize assay conditions (e.g., ATP concentration in kinase assays) to minimize variability .
  • Orthogonal assays : Confirm binding via surface plasmon resonance (SPR) if fluorescence assays yield inconsistent results .
  • Meta-analysis : Pool data from multiple studies using random-effects models to identify outliers .
  • Probe solubility issues : Use dynamic light scattering (DLS) to detect aggregate formation, which may skew activity .

Q. How can computational modeling predict off-target interactions or toxicity risks for this compound?

  • Methodological Answer :

  • In silico profiling : Use tools like SwissTargetPrediction to identify potential off-targets (e.g., cytochrome P450 enzymes) .
  • Toxicity prediction : Apply QSAR models (e.g., ProTox-II) to estimate hepatotoxicity or mutagenicity .
  • MD simulations : Run 100-ns molecular dynamics simulations to assess stability in lipid bilayers (e.g., blood-brain barrier penetration) .

Q. What advanced analytical techniques are critical for studying degradation pathways or metabolite identification?

  • Methodological Answer :

  • Forced degradation : Expose the compound to heat (40–80°C), light (ICH Q1B guidelines), and oxidative stress (H₂O₂) .
  • Metabolite profiling : Use UPLC-QTOF-MS with collision-induced dissociation (CID) to fragment and identify metabolites in liver microsomes .
  • Stability studies : Monitor pH-dependent hydrolysis (e.g., Sörensen buffer series) and quantify degradation products via HPLC-DAD .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.